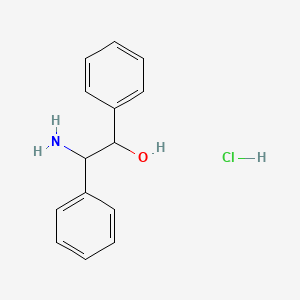

2-Amino-1,2-diphenylethanol hydrochloride

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral 1,2-amino alcohols are considered privileged structural motifs in modern organic chemistry. Their value stems from their widespread presence in a vast array of biologically active molecules, including natural products and pharmaceuticals. rsc.org The specific spatial arrangement of the amino and hydroxyl groups allows for precise molecular interactions, which is often a critical determinant of a compound's biological function.

Beyond their presence in bioactive molecules, chiral amino alcohols are indispensable tools in the practice of asymmetric synthesis. They are frequently employed as:

Chiral Auxiliaries: These are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one enantiomer or diastereomer over others. wikipedia.orgnih.gov After the desired stereochemical outcome is achieved, the auxiliary can be removed and often recycled.

Chiral Ligands: Chiral amino alcohols can be readily modified to create ligands that coordinate with metal catalysts. The resulting chiral metal complexes can then mediate a wide range of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Chiral Catalysts: In some instances, derivatives of chiral amino alcohols can function directly as organocatalysts, obviating the need for a metal center.

The versatility of this class of compounds has led to the development of numerous synthetic methodologies aimed at their efficient and stereocontrolled preparation. rsc.org

Overview of 2-Amino-1,2-diphenylethanol (B1215729) Stereoisomers and Their Chiral Relevance

2-Amino-1,2-diphenylethanol possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The erythro isomers, (1R,2S) and (1S,2R), and the threo isomers, (1R,2R) and (1S,2S), are diastereomerically related pairs of enantiomers. The most commonly utilized in academic research are the (1R,2S) and (1S,2R) enantiomers.

The specific arrangement of the phenyl, hydroxyl, and amino groups in these stereoisomers creates a well-defined chiral environment. This steric and electronic landscape is crucial for inducing asymmetry in chemical reactions. For instance, when used as a chiral auxiliary, the bulky phenyl groups can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side.

The table below summarizes some of the key physical properties of the two most prominent enantiomers of 2-amino-1,2-diphenylethanol.

| Property | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

| CAS Number | 23190-16-1 | 23364-44-5 |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol | 213.28 g/mol |

| Melting Point | 142-144 °C | 142-144 °C |

| Optical Activity | [α]₂₅/D −7.0°, c = 0.6 in ethanol (B145695) | [α]₂₅/D +7.0°, c = 0.6 in ethanol |

This data is compiled from publicly available chemical information sources. nih.gov

Fundamental Academic Research Trajectories for 2-Amino-1,2-diphenylethanol

The unique structural features of 2-amino-1,2-diphenylethanol stereoisomers have placed them at the center of several fundamental research areas within organic chemistry. These research trajectories primarily leverage the compound's chirality to control the stereochemical outcome of reactions.

As Chiral Auxiliaries: A significant body of research has focused on the application of (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol as chiral auxiliaries. wikipedia.orgnih.gov In this role, the amino alcohol is covalently attached to a substrate, and its inherent chirality directs subsequent transformations, such as alkylation or aldol (B89426) reactions, to proceed with high diastereoselectivity. researchgate.net Following the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

In the Synthesis of Chiral Ligands and Catalysts: The amino and hydroxyl groups of 2-amino-1,2-diphenylethanol serve as convenient handles for the synthesis of more complex chiral molecules. Researchers have extensively used it as a starting material for the preparation of:

Chiral Oxazolidinones: These are important chiral auxiliaries in their own right.

Chiral Ligands for Asymmetric Catalysis: For example, it can be used to prepare chiral Schiff base ligands which, when complexed with metals like vanadium, can catalyze enantioselective oxidations. It is also a precursor for the synthesis of oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of ketones. researchgate.net

In Diastereoselective Synthesis: Beyond its role as a detachable auxiliary, the chiral backbone of 2-amino-1,2-diphenylethanol can be incorporated into the final product. Research in this area explores how the stereochemistry of the amino alcohol influences the formation of new stereocenters in its vicinity during a synthetic sequence. rsc.orgresearchgate.net

The following table provides a summary of key research applications of 2-amino-1,2-diphenylethanol stereoisomers.

| Research Area | Specific Application | Reference Compound |

| Asymmetric Catalysis | Precursor for oxazaborolidine catalysts for enantioselective ketone reduction. | (1R,2S)-2-Amino-1,2-diphenylethanol |

| Chiral Ligand Synthesis | Preparation of chiral Schiff base complexes for catalytic oxidation reactions. | (1S,2R)-2-Amino-1,2-diphenylethanol |

| Chiral Auxiliaries | Directing stereoselective alkylation and aldol reactions. | (1R,2S)- and (1S,2R)-2-Amino-1,2-diphenylethanol |

| Chromatography | Synthesis of chiral stationary phases for the separation of enantiomers. | (1R,2S)-2-Amino-1,2-diphenylethanol |

This table highlights the versatility of 2-amino-1,2-diphenylethanol as a foundational tool in the pursuit of stereocontrolled chemical synthesis.

Structure

3D Structure of Parent

Properties

CAS No. |

5959-42-2 |

|---|---|

Molecular Formula |

C14H16ClNO |

Molecular Weight |

249.73 g/mol |

IUPAC Name |

2-amino-1,2-diphenylethanol;hydrochloride |

InChI |

InChI=1S/C14H15NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13-14,16H,15H2;1H |

InChI Key |

DWMRKFHDHZDONL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1,2 Diphenylethanol Stereoisomers

Stereoselective Synthesis Pathways

Stereoselective strategies are designed to favor the formation of one stereoisomer over others. These methods include the separation of racemic mixtures and the use of chiral starting materials or reagents to direct the stereochemical outcome of a reaction.

Resolution of Racemic 2-Amino-1,2-diphenylethanol (B1215729) through Diastereomeric Salt Formation

A classic and widely used method for separating enantiomers is the resolution of a racemic mixture. spcmc.ac.in This technique involves reacting the racemic 2-amino-1,2-diphenylethanol with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. spcmc.ac.inlibretexts.org Chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly employed for the resolution of racemic bases. spcmc.ac.inlibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of 2-amino-1,2-diphenylethanol can be recovered by treatment with a base to neutralize the acid. libretexts.org The success of this method depends on the selection of an appropriate resolving agent and a suitable solvent system that allows for efficient crystallization and separation of one of the diastereomeric salts. nih.gov

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Brucine | Chiral Base (for resolving acids) |

Chiral Pool Synthesis and Precursor Derivatization Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Compounds such as amino acids, sugars, and terpenes serve as versatile building blocks, providing a pre-existing stereocenter that can be elaborated into the target molecule. wikipedia.orgmdpi.com For the synthesis of 2-amino-1,2-diphenylethanol stereoisomers, natural amino acids like L-phenylalanine can be strategic starting points. acs.orgnih.gov

The synthesis involves a series of chemical transformations that modify the original chiral molecule while preserving its stereochemical integrity. wikipedia.org For instance, the carboxylic acid group of an amino acid can be reduced to an alcohol, and other functional groups can be manipulated to build the desired 1,2-diphenylethanol (B1347050) backbone. This strategy is particularly advantageous when the target molecule's stereochemistry is directly related to that of the natural precursor. mdpi.com

Asymmetric Transformations Employing Chiral Reagents

Asymmetric synthesis involves the use of chiral reagents or auxiliaries to control the stereochemical outcome of a reaction between achiral or racemic substrates. yale.edu These reagents create a temporary chiral environment that influences the transition state of the reaction, leading to the preferential formation of one enantiomer. nih.gov

One common approach for synthesizing chiral amino alcohols is the stereoselective reduction of α-amino ketones. nih.gov Chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands, can selectively reduce the ketone group of a precursor like 2-amino-1,2-diphenylethanone, yielding the desired stereoisomer of 2-amino-1,2-diphenylethanol. Another method involves the catalytic hydrogenation of benzoin (B196080) oxime isomers, which has been shown to produce the erythro amino alcohols with high diastereomeric excess. researchgate.net The choice of chiral reagent is crucial for achieving high enantioselectivity.

Enantioselective Synthesis Approaches

Enantioselective synthesis, often referred to as asymmetric synthesis, aims to produce one enantiomer of a chiral product selectively. This is frequently achieved through catalysis, using either biological systems (biocatalysis) or synthetic metal-based catalysts.

Biocatalytic Cascades for Enantiopure 1,2-Amino Alcohols

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. nih.gov Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, are particularly powerful for synthesizing complex chiral molecules like 1,2-amino alcohols. acs.orgnih.gov These cascades can be performed in a single reaction vessel, avoiding the need to isolate intermediates. google.com

Table 2: Key Enzymes in Biocatalytic Synthesis of Amino Alcohols

| Enzyme Class | Function |

|---|---|

| Transaminase | Transfers an amino group to a ketone/aldehyde |

| Alcohol Dehydrogenase | Interconverts alcohols and ketones/aldehydes |

| Amine Dehydrogenase | Catalyzes reductive amination of ketones |

| Enoate Reductase | Reduces C=C double bonds |

Transition Metal-Catalyzed Asymmetric Hydrogenation Routes to Chiral Amino Alcohols

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as ketones and imines, using hydrogen gas and a chiral transition metal catalyst. wikipedia.orgresearchgate.net This method is highly efficient for producing chiral amino alcohols from the corresponding α-amino ketones. researchgate.netresearchgate.net

The catalysts typically consist of a transition metal, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. wikipedia.orgresearchgate.net The ligand, often a chiral phosphine (B1218219) like BINAP, creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, resulting in a high enantiomeric excess (ee) of one stereoisomer. wikipedia.org For instance, the asymmetric hydrogenation of an α-amino ketone precursor can provide direct access to enantiomerically enriched 2-amino-1,2-diphenylethanol. rsc.orgnih.gov This method is widely used in industry due to its high efficiency and atom economy. wikipedia.org

Stereochemical Investigations and Chiral Recognition Mechanisms

Elucidation of Absolute Configuration of 2-Amino-1,2-diphenylethanol (B1215729) Stereoisomers

The absolute configuration of the stereoisomers of 2-amino-1,2-diphenylethanol has been unequivocally established through crystallographic and synthetic methods. The erythro isomers, for instance, are designated as (1R,2S) and (1S,2R). X-ray crystallography of the racemic cis-isomer reveals that in the solid state, enantiomers are linked by O—H⋯N hydrogen bonds, forming distinct chiral helical structures. researchgate.net Specifically, the (1R,2S)-2-amino-1,2-diphenylethanol enantiomers form right-handed helices, while the (1S,2R) enantiomers form left-handed ones. researchgate.net

The specific configurations are associated with their optical rotation, providing a practical method for their identification.

| Configuration | Common Name | CAS Number | Optical Rotation [α]25/D |

|---|---|---|---|

| (1R,2S) | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | −7.0°, c = 0.6 in ethanol (B145695) |

| (1S,2R) | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | Data not specified in sources |

Synthetic routes from chiral precursors of known stereochemistry, such as mandelic acid, have also been employed to prepare specific stereoisomers, further confirming their absolute configurations. rsc.org

Principles of Chiral Recognition in Diastereomeric Interactions

Chiral recognition is a process of discrimination between enantiomers, and in the context of 2-amino-1,2-diphenylethanol, it is often achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral acid. The different physical properties of these diastereomeric salts, such as solubility, allow for their separation. The efficiency and selectivity of this recognition are governed by the precise three-dimensional arrangement of intermolecular forces within the crystal lattice.

Hydrogen bonds are the primary drivers of molecular recognition and self-assembly in the diastereomeric salts of 2-amino-1,2-diphenylethanol. The amino group (-NH2) and hydroxyl group (-OH) of the amino alcohol are potent hydrogen bond donors, while the carboxylate group (-COO⁻) of the chiral acid resolving agent acts as an acceptor.

| Donor Group (from 2-Amino-1,2-diphenylethanol) | Acceptor Group (from Chiral Acid) | Interaction Type | Significance in Chiral Recognition |

|---|---|---|---|

| Ammonium (-NH3+) | Carboxylate (-COO−) | N-H···O | Primary interaction forming the salt bridge and stabilizing the crystal lattice. mdpi.com |

| Hydroxyl (-OH) | Carboxylate (-COO−) | O-H···O | Contributes to the formation of extended hydrogen-bonding networks. nih.gov |

| Hydroxyl (-OH) | Hydroxyl (-OH) | O-H···O | Can form links between molecules of the same or different types, reinforcing the structure. mdpi.com |

While hydrogen bonds provide the primary framework, weaker non-covalent interactions, particularly CH-π interactions, play a critical role in reinforcing the structure and enhancing stereoselectivity. mdpi.com CH-π interactions occur between a "soft" acid (a C-H bond) and a "soft" base (the π-electron cloud of an aromatic ring). nih.govrsc.org In the diastereomeric salts of 2-amino-1,2-diphenylethanol, the phenyl rings of the amino alcohol and often the resolving agent provide the necessary π-systems.

A remarkable aspect of the optical resolution involving erythro-2-amino-1,2-diphenylethanol is the phenomenon of solvent-induced "chirality switching". figshare.comresearchgate.net This occurs when the stereochemical outcome of the resolution is reversed simply by changing the crystallization solvent.

For instance, in the reciprocal resolution of mandelic acid and erythro-2-amino-1,2-diphenylethanol, crystallization from 1-propanol (B7761284) or 1-butanol (B46404) yields one diastereomeric salt, while crystallization from 1,4-dioxane (B91453) precipitates the other. figshare.com This reversal of stereoselectivity is directly linked to the role of the solvent molecule in the crystal structure. researchgate.net

| Crystallization Solvent | Stereochemistry of Deposited Salt | Role of Solvent |

|---|---|---|

| 1-Propanol (1-PrOH) | Preferential crystallization of one diastereomer | Incorporated into the crystal lattice, influencing the hydrogen-bonding network. |

| 1-Butanol (1-BuOH) | Same preference as 1-Propanol | Similar role to 1-Propanol, affecting crystal packing. |

| 1,4-Dioxane | Reversed stereoselectivity; the other diastereomer crystallizes | Incorporated into the lattice, leading to a different, more stable packing arrangement for the opposite diastereomer. |

Applications of 2 Amino 1,2 Diphenylethanol in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer. wikipedia.org The inherent chirality of 2-amino-1,2-diphenylethanol (B1215729) allows it to be employed for creating a chiral environment that biases the formation of one diastereomer over another in various reactions.

The primary amine functionality of 2-amino-1,2-diphenylethanol can be condensed with aldehydes and ketones to form chiral imines or N-sulfinylimines. The stereocenters within the amino alcohol backbone effectively shield one of the two faces of the imine C=N double bond. When an organolithium reagent is introduced, it preferentially attacks from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved to reveal the desired chiral amine product. This methodology is a cornerstone in the asymmetric synthesis of chiral amines, which are prevalent in many biologically active compounds. osi.lv

The general mechanism involves the formation of a five-membered chelate ring between the lithium cation, the imine nitrogen, and the oxygen of the auxiliary. This rigid conformation locks the orientation of the substituents, leading to a predictable and highly selective nucleophilic attack.

Table 1: Diastereoselective Addition of Organolithium Reagents to a Chiral Imine Illustrative data based on established principles of using amino alcohol auxiliaries.

| Entry | Organolithium Reagent (R-Li) | Imine Substrate (R'CH=N-Aux*) | Product Amine | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| 1 | n-Butyllithium | Benzaldehyde-derived | 1-Phenyl-1-pentylamine | >95% |

| 2 | Phenyllithium | Isobutyraldehyde-derived | 1-Isopropyl-1-phenylethylamine | >92% |

| 3 | Methyllithium | Naphthaldehyde-derived | 1-(Naphthalen-2-yl)ethylamine | >96% |

Aux = Chiral auxiliary derived from (1R,2S)-2-amino-1,2-diphenylethanol

In palladium-catalyzed reactions, 2-amino-1,2-diphenylethanol, when attached as a chiral auxiliary to a substrate, can exert significant stereocontrol. researchgate.net In tandem reactions, where multiple bonds are formed in a single operation, the auxiliary's influence is critical. For instance, in a palladium(II)-catalyzed tandem alkylation and carbonylative coupling, the substrate bearing the amino alcohol auxiliary first undergoes an asymmetric alkylation. rsc.orgnih.gov The chiral environment created by the auxiliary directs the stereochemistry of this initial step. Subsequently, in the same pot, a carbon monoxide molecule is inserted, followed by coupling with a nucleophile. The stereocenter established in the first step is retained, leading to a complex chiral product. The ability of the auxiliary to coordinate with the palladium catalyst at the transition state is key to inducing asymmetry.

2-Amino-1,2-diphenylethanol has been successfully utilized as a chiral auxiliary in the synthesis of homopropargylic alcohols. This transformation typically involves the reaction of an allenylboronate reagent with an aldehyde. The amino alcohol auxiliary is first used to form a chiral boronic ester. The subsequent reaction with the aldehyde proceeds with a high degree of stereocontrol, dictated by the auxiliary's chiral scaffold. This method provides an efficient route to optically active homopropargylic alcohols, which are versatile building blocks in organic synthesis. organic-chemistry.org

Table 2: Asymmetric Propargylation of Aldehydes Using a Chiral Auxiliary Representative results for the synthesis of homopropargylic alcohols.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 85 | 94 |

| 2 | 4-Chlorobenzaldehyde | 82 | 96 |

| 3 | Cyclohexanecarboxaldehyde | 78 | 91 |

Deployment as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The true versatility of 2-amino-1,2-diphenylethanol is showcased when it is used as a scaffold for creating a wide array of chiral ligands. These ligands coordinate to a metal center, forming a chiral catalyst that can perform asymmetric transformations with high efficiency and enantioselectivity. umontreal.ca

The bifunctional nature of 2-amino-1,2-diphenylethanol allows for straightforward derivatization into various classes of ligands.

Schiff Base Complexes: The amine group can be readily condensed with a salicylaldehyde (B1680747) derivative or other carbonyl-containing compounds to form tridentate or tetradentate Schiff base ligands. These ligands, often featuring N and O donor atoms, form stable complexes with a variety of transition metals, including vanadium, copper, and nickel. asrjetsjournal.orgasrjetsjournal.orgiiste.org These metal complexes have been shown to be effective catalysts in reactions such as the asymmetric oxidation of sulfides and olefins.

Phosphinite Ligands: The hydroxyl group can be derivatized to form phosphinite ligands (P-O bond). Reaction with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base yields a P,N-bidentate ligand. These phosphine-phosphinite ligands are part of a broader class of P-OP ligands that have found application in various transition metal-mediated asymmetric reactions. researchgate.net

Oxaborolidines: 1,2-amino alcohols are classic precursors for Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxaborolidines. The reaction of 2-amino-1,2-diphenylethanol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex, generates an oxaborolidine catalyst in situ. These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the stoichiometric reductant. taylorfrancis.com

Ligands derived from 2-amino-1,2-diphenylethanol are employed in homogeneous asymmetric catalysis, where the catalyst and reactants are in the same phase. nih.gov The choice of ligand and metal determines the type of reaction that can be catalyzed effectively.

Rhodium-catalyzed Hydrogenation: P,N-bidentate ligands, such as those derived from phosphinites, are used in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. The catalyst's chiral pocket differentiates between the two faces of the double bond, leading to the enantioselective addition of hydrogen.

Palladium-catalyzed Allylic Alkylation: Chiral palladium complexes are used extensively in asymmetric allylic alkylation reactions. Ligands prepared from 2-amino-1,2-diphenylethanol can create a chiral environment around the palladium atom, enabling the nucleophile to attack the allylic substrate with high enantioselectivity.

Vanadium-catalyzed Sulfide Oxidation: Chiral Schiff base-vanadium complexes are known to catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides using an oxidant like hydrogen peroxide. The ligand enforces a chiral conformation on the metal complex, which then delivers the oxygen atom in a stereoselective manner.

Table 3: Performance of Derived Catalysts in Homogeneous Asymmetric Reactions

| Reaction Type | Metal | Ligand Type | Substrate | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Ketone Reduction | Boron | Oxaborolidine | Acetophenone | >98% |

| Sulfide Oxidation | Vanadium | Schiff Base | Thioanisole | >95% |

| Allylic Alkylation | Palladium | Phosphinite | 1,3-Diphenylallyl acetate | >96% |

In Homogeneous Asymmetric Catalysis

Oxidation of Prochiral Sulfides and Olefins

Chiral 2-Amino-1,2-diphenylethanol is utilized in the preparation of vanadium(V) Schiff base complexes. These complexes function as effective catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides and the epoxidation of olefins. The mechanism involves the coordination of the substrate to the chiral vanadium center, where the ligand environment dictates the stereochemical outcome of the oxidation.

Research has demonstrated that these catalyst systems can achieve high levels of enantioselectivity. For instance, in the oxidation of thioanisole, enantiomeric excesses (ee) often exceed 90%. The reaction conditions, including the choice of oxidant (typically a peroxide) and solvent, are critical for optimizing both yield and enantioselectivity.

Table 1: Asymmetric Oxidation of Sulfides Catalyzed by a Vanadium Complex of a 2-Amino-1,2-diphenylethanol-derived Schiff Base

| Sulfide Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Thioanisole | H₂O₂ | Dichloromethane | 0 | 95 | 92 |

| Methyl p-tolyl sulfide | Cumene Hydroperoxide | Toluene | -20 | 91 | 94 |

| Benzyl phenyl sulfide | t-Butyl Hydroperoxide | Chloroform | 0 | 88 | 89 |

Enantioselective Alkynylation of Aldehydes

The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral propargylic alcohols, which are valuable synthetic intermediates. nih.gov In the presence of a chiral catalyst derived from 2-amino-1,2-diphenylethanol and a zinc source like dimethylzinc, this transformation can be rendered highly enantioselective. princeton.edu

The amino alcohol acts as a chiral ligand for the zinc ion, forming a chiral Lewis acidic environment. This complex then coordinates with both the aldehyde and the alkynylzinc reagent, facilitating the enantioselective transfer of the alkynyl group to one face of the aldehyde. This method is noted for its operational simplicity and mild reaction conditions. princeton.edu A variety of aromatic aldehydes can be converted into their corresponding chiral propargylic alcohols with excellent yields and high enantioselectivities. princeton.edu

Table 2: Enantioselective Alkynylation of Aromatic Aldehydes

| Aldehyde | Alkyne | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | 10 | 92 | 95 |

| 4-Chlorobenzaldehyde | 1-Hexyne | 10 | 89 | 93 |

| 2-Naphthaldehyde | Phenylacetylene | 5 | 95 | 97 |

| 4-Methoxybenzaldehyde | 1-Heptyne | 10 | 90 | 91 |

Asymmetric Barbier-Type Allylations and Propargylations

The Barbier reaction, a one-pot synthesis involving an aldehyde or ketone, an organic electrophile, and a metal reductant, is a direct method for forming carbon-carbon bonds. nih.gov When conducted in the presence of a chiral ligand such as 2-amino-1,2-diphenylethanol, the reaction can proceed asymmetrically. This has been applied to the allylation and propargylation of aldehydes to produce chiral homoallylic and homopropargylic alcohols, respectively.

In these reactions, a metal such as indium or zinc is used to generate the organometallic nucleophile in situ from an allyl or propargyl halide. The chiral amino alcohol coordinates to the metal, influencing the facial selectivity of the nucleophilic attack on the aldehyde. This approach avoids the pre-formation of sensitive organometallic reagents.

Alkylzinc/Arylzinc Additions to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a well-established method for synthesizing chiral secondary alcohols. 2-Amino-1,2-diphenylethanol is an effective chiral ligand for this transformation. The reaction typically involves the in-situ formation of a chiral zinc-amino alcohol complex, which then catalyzes the addition of a dialkylzinc or diarylzinc reagent to an aldehyde.

The high functional group tolerance and predictable stereochemical outcomes have made this a widely used reaction. nih.gov The enantioselectivity is generally high for a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated substrates.

Table 3: Asymmetric Diethylzinc (B1219324) Addition to Aldehydes

| Aldehyde Substrate | Ligand | Solvent | Yield (%) | ee (%) |

| Benzaldehyde | (1S,2R)-2-Amino-1,2-diphenylethanol | Toluene | 98 | 97 |

| 4-Tolualdehyde | (1S,2R)-2-Amino-1,2-diphenylethanol | Hexane | 95 | 98 |

| Cinnamaldehyde | (1S,2R)-2-Amino-1,2-diphenylethanol | Toluene | 92 | 95 |

| Cyclohexanecarboxaldehyde | (1S,2R)-2-Amino-1,2-diphenylethanol | Hexane | 85 | 94 |

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor like 2-propanol or formic acid. sigmaaldrich.com Ruthenium(II) complexes bearing chiral ligands are commonly employed as catalysts. nih.gov Ligands derived from 2-amino-1,2-diphenylethanol, often in the form of N-tosylated diamines like TsDPEN, have proven to be highly effective in these systems.

The catalyst, typically [RuCl(p-cymene)((S,S)-TsDPEN)], facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone. sigmaaldrich.comnih.gov This methodology is known for its operational simplicity, mild conditions, and high enantioselectivities across a wide range of ketone substrates.

In Heterogeneous Asymmetric Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts on solid supports converts them into heterogeneous catalysts, which are more easily recovered and recycled.

Immobilization on Supports (e.g., α-Zirconium Phosphate)

2-Amino-1,2-diphenylethanol and its metal complexes can be immobilized onto solid supports to create recyclable heterogeneous catalysts. One such support is α-zirconium phosphate (B84403) (α-ZrP), a layered material that can accommodate guest molecules between its layers through intercalation or by grafting onto its surface. researchgate.net

The amino alcohol can be immobilized on the α-ZrP framework to yield layered zirconium phosphonates. These materials can then be used in heterogeneous catalysis, for example, in the oxidation of sulfides as described previously. The layered structure of the support can influence the catalytic activity and selectivity, while providing the significant advantage of catalyst reusability. Studies have shown that these immobilized catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of performance.

Enantioselective Reactions on Solid Substrates

The heterogenization of chiral catalysts by immobilizing them on solid supports is a critical strategy for simplifying product purification and enabling catalyst recovery and reuse. 2-Amino-1,2-diphenylethanol has been successfully employed in this context.

One notable application involves its immobilization onto aminated silica (B1680970) gel. This process creates chiral selectors that are used as the chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers. By anchoring the chiral molecule to the solid silica support, a stable column material is produced that can effectively discriminate between the enantiomers of various analytes as they pass through the column.

Furthermore, 2-amino-1,2-diphenylethanol can be immobilized on the framework of α-zirconium phosphate. This results in the formation of layered zirconium phosphonates that function as heterogeneous catalysts. These solid-supported catalysts are particularly useful for facilitating enantioselective reactions, such as the addition of diethylzinc to benzaldehyde, combining the stereochemical control of the chiral amino alcohol with the practical advantages of a solid-phase catalyst.

Function as a Resolving Agent for Enantioseparation

One of the most well-established applications of 2-amino-1,2-diphenylethanol is its use as a resolving agent. This method relies on the reaction between a racemic mixture of an acid and an enantiomerically pure form of the amino alcohol. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These differences allow for their separation by fractional crystallization.

2-Amino-1,2-diphenylethanol (ADPE) has proven to be an effective resolving agent for various chiral carboxylic acids, including biologically significant 3-hydroxycarboxylic acids. The process involves dissolving equimolar amounts of the racemic acid and an enantiopure form of ADPE (e.g., (–)-ADPE) in a suitable solvent to form diastereomeric salts. Subsequent recrystallization allows for the isolation of the less-soluble salt in high diastereomeric and enantiomeric purity.

For instance, the resolution of racemic 3-hydroxy-4-phenylbutanoic acid with (–)-ADPE has been investigated in various solvents. The choice of solvent significantly impacts the yield and optical purity of the resulting diastereomeric salt, as different solvents can alter the solubility equilibrium between the two diastereomers.

| Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|

| Methanol (MeOH) | 40 | >99 |

| Ethanol (B145695) (EtOH) | 32 | >99 |

| Isopropanol (i-PrOH) | 35 | >99 |

| Acetonitrile (MeCN) | 30 | 96 |

| Acetone | 42 | 94 |

This method has been successfully applied to other 3-hydroxycarboxylic acids, such as 3-hydroxy-4-(4-chlorophenyl)butanoic acid and 3-hydroxy-5-phenylpentanoic acid, demonstrating the versatility of ADPE as a resolving agent for this class of compounds.

The efficiency of chiral resolution via diastereomeric salt formation is fundamentally dependent on the differences in the crystal lattice energies of the two diastereomers. Detailed investigations using crystal structure analysis have elucidated the molecular interactions responsible for this chiral discrimination.

Studies on the diastereomeric salts formed between (1R,2S)-2-amino-1,2-diphenylethanol and various 2-arylalkanoic acids have revealed the critical role of specific, organized supramolecular structures. rsc.org A common feature in the crystal structures of these salts is the formation of a columnar hydrogen-bond network. rsc.org The amino and hydroxyl groups of the resolving agent and the carboxyl group of the acid interact to form robust, repeating patterns of hydrogen bonds.

The key to efficient resolution lies in the differential stability of the crystal packing between the less-soluble and more-soluble diastereomeric salts. It has been discovered that the inclusion of solvent molecules, particularly water, can play a decisive role. rsc.org In highly efficient resolutions, water molecules are often incorporated into the crystal lattice of the less-soluble salt, where they act as bridges, reinforcing the columnar hydrogen-bond network through additional strong hydrogen bonds. rsc.org This reinforcement significantly stabilizes the crystal structure of the less-soluble salt, reduces its solubility, and thus leads to a large difference in solubility compared to its more-soluble diastereomeric counterpart. rsc.org In cases of poor resolution, such a remarkable difference in stability between the diastereomeric pair is not observed. rsc.org This detailed molecular-level understanding provides a clear correlation between the crystal structure and the efficiency of the resolution process. rsc.org

Spectroscopic and Crystallographic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 2-Amino-1,2-diphenylethanol (B1215729). Primarily, ¹H and ¹³C NMR are employed to confirm the molecular skeleton and to distinguish between different stereoisomers.

In ¹H NMR spectroscopy of the racemic cis-(1R,2S/1S,2R) isomer, the signals corresponding to the methine protons (CH-OH and CH-NH₂) are of particular diagnostic importance. Their chemical shifts and coupling constants provide critical information about their relative orientation. The aromatic protons typically appear as a complex multiplet in the region of 7.2-7.4 ppm. The protons of the amino and hydroxyl groups are also observable and can be confirmed by D₂O exchange.

NMR is also a powerful tool for enantiodiscrimination, which is the process of distinguishing between enantiomers. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent. For instance, studies have shown that in the presence of a chiral agent like α-fluorinated phenylacetic phenylselenoester (FPP), separate signals for the enantiomers of a chiral primary amine can be resolved in the ¹⁹F NMR spectrum, allowing for the assignment of absolute configuration. rsc.org Similarly, phosphorous-based three-component mixtures have been developed for the enantiodiscrimination of amino alcohols like 2-Amino-1,2-diphenylethanol using ¹H NMR, where the formation of diastereomeric complexes leads to separable signals. rsc.org

Table 1: Representative ¹H NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol (Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions.)

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20 - 7.40 | Multiplet | - |

| CH-OH | ~4.80 | Doublet | ~4.0 |

| CH-NH₂ | ~4.25 | Doublet | ~4.0 |

| OH, NH₂ | Variable | Broad Singlet | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Insights

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 2-Amino-1,2-diphenylethanol hydrochloride molecule. The IR spectrum provides distinct absorption bands that correspond to the vibrational frequencies of specific bonds.

The presence of the hydroxyl (-OH) and amino (-NH₂) groups gives rise to characteristic broad and sharp bands in the high-frequency region of the spectrum. The O-H stretching vibration typically appears as a broad band around 3200-3600 cm⁻¹, with its breadth indicating hydrogen bonding. The N-H stretching of the primary amine group usually results in two sharp peaks in the 3300-3500 cm⁻¹ region.

Stretching vibrations for aromatic C-H bonds are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The C-O stretching vibration of the alcohol is typically found in the 1050-1250 cm⁻¹ region. These characteristic peaks confirm the presence of the core functional groups of the molecule.

Furthermore, IR spectroscopy can offer insights into the conformational structure, particularly concerning intra- and intermolecular hydrogen bonding. Shifts in the vibrational frequencies of the O-H and N-H groups can indicate their involvement in hydrogen-bonding networks, which significantly influences the compound's solid-state packing and conformation.

Table 2: Key IR Absorption Bands for 2-Amino-1,2-diphenylethanol

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Two sharp peaks) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1250 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Confirmation

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. For 2-Amino-1,2-diphenylethanol, this technique is crucial for determining its precise molecular geometry, conformation, and the packing of molecules within the crystal lattice, as well as for confirming the absolute configuration of its stereoisomers.

A study on the crystal structure of racemic cis-2-amino-1,2-diphenylethanol revealed that the molecule crystallizes in the monoclinic P2₁/a space group. whitman.edu In the crystal, the enantiomers are linked by O—H⋯N hydrogen bonds, forming distinct chiral 2₁-helical columns along the b-axis. whitman.edunsf.gov Specifically, the (1S,2R) enantiomers form left-handed helices, while the (1R,2S) enantiomers form right-handed helices. whitman.edunsf.gov

The analysis showed that the hydroxy and amino groups adopt a bent, tweezer-like motif relative to the phenyl groups. whitman.edunsf.gov The dihedral angle between the two phenyl rings was determined to be 50.29 (6)°. nsf.gov The torsion angle O1—C1—C2—N1 is 59.72 (11)°, indicating a gauche conformation between the hydroxyl and amino groups along the central C-C bond. nsf.gov This detailed structural information is invaluable for understanding the intermolecular interactions that govern the compound's physical properties.

Table 3: Crystallographic Data for Racemic cis-2-Amino-1,2-diphenylethanol whitman.edu

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.7752 (17) |

| b (Å) | 5.7573 (10) |

| c (Å) | 12.2887 (13) |

| β (°) | 105.680 (7) |

| Volume (ų) | 1142.7 (3) |

| Z | 4 |

| Hydrogen Bond (O—H⋯N) Distance (Å) | 2.7977 (16) |

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Beyond standard 1D NMR and IR, advanced spectroscopic techniques can be employed for a more profound interrogation of the structure and stereochemistry of 2-Amino-1,2-diphenylethanol.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

COSY spectra would reveal ¹H-¹H coupling correlations, definitively linking the CH-OH proton to the adjacent CH-NH₂ proton.

HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of each carbon atom in the structure based on the chemical shift of its attached proton(s).

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, 2-Amino-1,2-diphenylethanol is amenable to analysis by CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. This technique is exceptionally sensitive to the stereochemical environment. While the core molecule may lack a strong chromophore for direct analysis, induced CD is a powerful alternative. Studies on other chiral amino alcohols have shown that complexation with an achiral chromophoric host, such as a lanthanide tris(β-diketonate), can induce a characteristic CD signal. rsc.orgacs.org The sign and intensity of this induced signal are directly related to the absolute configuration of the amino alcohol, making it a valuable tool for stereochemical assignment without the need for crystallization. acs.org

Mass Spectrometry (MS): Advanced mass spectrometry, particularly tandem MS (MS/MS), can be used to investigate the fragmentation pathways of the protonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides confirmatory structural evidence. For amino alcohols, common fragmentation pathways include the loss of water ([M+H - H₂O]⁺) and ammonia (B1221849) ([M+H - NH₃]⁺), as well as cleavage of the carbon-carbon bond between the functionalized carbons. nih.gov These patterns serve as a molecular fingerprint and aid in structural elucidation.

Computational and Theoretical Studies of 2 Amino 1,2 Diphenylethanol Systems

Density Functional Theory (DFT) Calculations for Conformational Analysis and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the preferred conformations of molecules and to calculate various molecular properties.

While specific, in-depth DFT conformational analyses exclusively on 2-amino-1,2-diphenylethanol (B1215729) are not extensively detailed in the literature, its solid-state conformation has been precisely determined through X-ray crystallography. In the racemic crystal of the cis-isomer, the molecule adopts a "tweezer-like" motif. researchgate.net This conformation is characterized by specific torsion and dihedral angles that define the spatial relationship between its functional groups and phenyl rings.

| Parameter | Value (°) |

|---|---|

| Torsion Angle (O1—C1—C2—N1) | 59.72 |

| Dihedral Angle (between phenyl rings) | 50.29 |

Table 1: Selected geometric parameters for cis-2-amino-1,2-diphenylethanol determined by X-ray crystallography. researchgate.net

These experimentally determined parameters serve as a crucial benchmark for any computational study. A typical DFT analysis would involve calculating the potential energy surface of the molecule by systematically rotating key dihedral angles to identify low-energy conformers. Such calculations could further elucidate the stability of the observed "tweezer" conformation in the gas phase or in solution and quantify the energetic barriers to conformational change.

Derivatives of 2-amino-1,2-diphenylethanol are frequently used as chiral auxiliaries or as precursors to chiral catalysts. DFT calculations are instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving these systems. A prominent example is the use of chiral oxazaborolidines, which can be prepared from 2-amino-1,2-diphenylethanol and borane (B79455), as catalysts in enantioselective reductions and other asymmetric transformations. researchgate.net

Computational studies on analogous systems, such as Corey's oxazaborolidine catalysts for Diels-Alder reactions, demonstrate the predictive power of this approach. nih.gov By modeling the transition states of the reaction, researchers can calculate the activation energies for the pathways leading to different stereoisomers. The transition state with the lower calculated energy corresponds to the major product observed experimentally. These models successfully reproduce the observed sense of stereoinduction and can predict the enantiomeric ratio with remarkable accuracy. nih.gov The calculations often reveal that stereoselectivity arises from a combination of steric hindrance and specific non-covalent interactions, such as C-H···O bonds, between the substrate and the chiral catalyst in the transition state. nih.gov

Molecular Modeling of Transition States and Reaction Pathways in Catalytic Cycles

Molecular modeling, particularly using DFT, allows for the detailed examination of reaction mechanisms. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products along a reaction pathway. For catalytic cycles involving derivatives of 2-amino-1,2-diphenylethanol, this provides a step-by-step understanding of how the catalyst facilitates the reaction and controls stereochemistry.

In the case of oxazaborolidine-catalyzed reactions, computational studies have been used to model the entire catalytic process. For example, in the Diels-Alder reaction, DFT (specifically the B3LYP/6-31G(d) level of theory) has been used to model the Lewis acid-carbonyl complexes and the subsequent transition states. nih.gov These models show how the chiral catalyst coordinates to the dienophile, activating it for reaction and creating a chiral environment that directs the approach of the diene.

The computational results for these systems often align closely with the mechanistic models proposed by experimentalists. nih.gov By analyzing the geometry of the calculated transition states, researchers can identify the key interactions that stabilize one stereochemical pathway over another, providing a rational basis for catalyst design and optimization. nih.govnih.gov

Theoretical Insights into Chiral Recognition Mechanisms and Supramolecular Assembly

Chiral recognition—the ability of a chiral molecule to interact differently with the enantiomers of another chiral substance—is fundamental to many chemical and biological processes. Theoretical studies provide insight into the non-covalent forces that govern these specific interactions. The classic model for chiral recognition involves a "three-point interaction," where at least three points of contact between the selector and the analyte are necessary for discrimination. researchgate.net

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol offers a clear example of chiral self-recognition leading to supramolecular assembly. In the solid state, enantiomers aggregate with each other through specific intermolecular hydrogen bonds. researchgate.net The hydroxyl group of one molecule acts as a hydrogen bond donor to the amino group of a neighboring, like-enantiomer molecule (O—H···N). This interaction links the molecules into C(5) chains, which then form chiral 2(1)-helical columnar structures that propagate along the b-axis of the crystal. researchgate.net Left- and right-handed helices are formed from the (1S,2R) and (1R,2S) enantiomers, respectively. researchgate.net

| Interaction Type | Description | Resulting Structure |

|---|---|---|

| Hydrogen Bonding | O—H···N bonds between like-enantiomers | Chiral 2(1)-helical columns |

| C—H···π / N—H···π | Interactions consolidating the packing of phenyl groups | 3D supramolecular motif |

Table 2: Supramolecular interactions in the crystal structure of cis-2-amino-1,2-diphenylethanol. researchgate.net

Computational methods like molecular dynamics (MD) simulations and DFT can be used to study these interactions in more detail. researchgate.netresearchgate.net For instance, DFT can quantify the energy of the hydrogen bonds and π-stacking interactions that drive the self-assembly process. MD simulations can model the dynamic behavior of these assemblies in different environments, providing insights that are complementary to static crystal structures. researchgate.net

Studies on Stereogenic Centers Induced by 2-Amino-1,2-diphenylethanol (e.g., Stereogenic Boron Complexes)

Chiral ligands like 2-amino-1,2-diphenylethanol can be used to induce chirality at other atoms, creating stable stereogenic centers at elements such as boron. When a tridentate ligand derived from a chiral amino alcohol chelates to a boron atom, it can create a tetrahedral boron center with four different substituents, rendering it stereogenic.

Research has demonstrated the synthesis of racemic boronate–imine and boronate–amine complexes featuring a stereogenic boron atom. These complexes can be resolved into their stable enantiomers. The configurational stability of these boron centers is significant, with racemization barriers measured to be in the range of 100–110 kJ/mol, indicating that the enantiomers are stable at room temperature. The absolute configuration of the isolated enantiomers can be determined by comparing their experimental circular dichroism (CD) spectra with spectra calculated using time-dependent DFT (TD-DFT).

The development of catalytic enantioselective methods to construct such boron-stereogenic compounds is an active area of research. These approaches often use a chiral catalyst to control the formation of the boron center with high enantioselectivity, providing a direct route to these unique chiral molecules.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Derivatives and Analogues of 2-Amino-1,2-diphenylethanol (B1215729) for Enhanced Stereoselectivity

A primary area of future research lies in the rational design and synthesis of new derivatives and analogues of 2-amino-1,2-diphenylethanol to achieve even higher levels of stereoselectivity in chemical reactions. The principle of a chiral auxiliary is to temporarily integrate a stereogenic group into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The effectiveness of this control is highly dependent on the structure of the auxiliary.

Researchers are exploring modifications to the basic 2-amino-1,2-diphenylethanol scaffold to enhance facial shielding and create more defined chiral environments. Strategies include the introduction of bulky substituents on the phenyl rings or the nitrogen and oxygen atoms. It is hypothesized that increasing steric hindrance can more effectively block one face of a reactive intermediate, leading to a higher diastereomeric or enantiomeric excess of the desired product. nih.gov

Another approach involves the synthesis of conformationally rigid analogues. By restricting the rotational freedom of the molecule, it is possible to lock the auxiliary into a single, highly effective conformation for stereochemical induction. This can be achieved by incorporating the parent structure into cyclic systems or by introducing intramolecular hydrogen bonding motifs. The development of such second-generation chiral auxiliaries is expected to yield catalysts and reagents with superior performance. nih.gov

| Research Focus | Rationale for Enhanced Stereoselectivity | Potential Modifications |

| Increased Steric Bulk | More effective blocking of one prochiral face of the substrate. | Introduction of bulky groups (e.g., tert-butyl, trimethylsilyl) on phenyl rings or heteroatoms. |

| Conformational Rigidity | Locking the auxiliary into an optimal conformation for stereocontrol. | Incorporation into cyclic systems (e.g., oxazolidinones), introduction of intramolecular hydrogen bonds. |

| Electronic Tuning | Altering the electronic properties of the catalyst-substrate complex. | Introduction of electron-donating or electron-withdrawing groups on the aromatic rings. |

Expansion of Catalytic Scope and Efficiency in Asymmetric Transformations

2-Amino-1,2-diphenylethanol and its derivatives have proven effective as ligands in a variety of asymmetric catalytic reactions. chemimpex.com Future efforts will concentrate on broadening the scope of these transformations and improving their catalytic efficiency. This involves not only applying these chiral ligands to new types of reactions but also optimizing reaction conditions to achieve high yields and selectivities with lower catalyst loadings.

Current applications include their use in preparing vanadium(V) Schiff base complexes for the oxidation of sulfides and olefins and as chiral auxiliaries in the synthesis of homopropargylic alcohols. sigmaaldrich.com Research is underway to explore their utility in other important carbon-carbon and carbon-heteroatom bond-forming reactions, such as asymmetric aldol (B89426), Michael, and Diels-Alder reactions. wikipedia.org

Improving catalytic efficiency is another key objective. This can be addressed by developing more robust catalysts that are resistant to air and moisture, have higher turnover numbers, and can be easily recovered and recycled. One promising strategy is the immobilization of the chiral catalyst onto a solid support, such as silica (B1680970) gel or polymers like α-zirconium phosphate (B84403), to facilitate heterogeneous catalysis. sigmaaldrich.com This not only simplifies product purification but also enhances the economic and environmental sustainability of the process.

| Asymmetric Transformation | Current Application of 2-Amino-1,2-diphenylethanol Derivatives | Future Research Directions |

| Oxidation Reactions | Catalysts for oxidation of sulfides and olefins. sigmaaldrich.com | Development of catalysts for a broader range of substrates and oxidant tolerance. |

| Addition Reactions | Enantioselective addition of diethylzinc (B1219324) to aldehydes. sigmaaldrich.com | Application in asymmetric aldol, Michael, and Mannich reactions. |

| Alkylation Reactions | Chiral auxiliary for asymmetric alkylation. wikipedia.org | Development of catalytic versions with high turnover numbers. |

| Reduction Reactions | Preparation of chirally modified lithium aluminium hydrides. rsc.org | Exploration of catalytic transfer hydrogenation and hydrosilylation reactions. |

Integration of 2-Amino-1,2-diphenylethanol in Multi-Step Stereoselective Synthesis Strategies

The utility of 2-amino-1,2-diphenylethanol as a chiral building block is well-established, particularly in the synthesis of pharmaceuticals. chemimpex.com A significant future direction is its more strategic integration into complex, multi-step total syntheses of natural products and other biologically active molecules. Chiral vicinal amino alcohols are a common motif in many such compounds. researchgate.net

Furthermore, the development of cascade or tandem reactions involving derivatives of 2-amino-1,2-diphenylethanol is an emerging area of interest. Such reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. The design of multi-step synthetic sequences that incorporate this chiral amino alcohol will continue to be a fruitful area of research, enabling the efficient construction of complex molecular architectures. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The applications of 2-amino-1,2-diphenylethanol are expanding beyond traditional organic synthesis into interdisciplinary fields. At the intersection of organic chemistry and materials science, derivatives of this compound are being used to create novel functional materials. For instance, they can be used to prepare chiral selectors which are then immobilized on supports like silica gel to create chiral stationary phases for high-performance liquid chromatography (HPLC). sigmaaldrich.com These materials are crucial for the analytical separation of enantiomers.

In the realm of chemical biology, 2-amino-1,2-diphenylethanol serves as a biochemical reagent for life science research. Its structural similarity to endogenous molecules like neurotransmitters makes it and its derivatives interesting candidates for the development of new biologically active compounds. For example, derivatives have been investigated for their potential anti-inflammatory properties. acs.org Future research will likely explore their use as probes to study biological processes or as scaffolds for the design of new therapeutic agents. This interdisciplinary approach, combining synthetic chemistry with materials science and biology, is expected to unlock new and innovative applications for this versatile chiral compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.